molecular formula C12H10BrNO5 B8269116 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate

2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate

Cat. No.: B8269116
M. Wt: 328.11 g/mol
InChI Key: FLTKNGFYIQSHPN-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate: is a synthetic organic compound known for its applications in various fields of chemistry and biology. This compound features a pyrrolidinone ring and a brominated methoxybenzoate moiety, making it a versatile intermediate in organic synthesis and a useful reagent in biochemical research.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO5/c1-18-11-7(3-2-4-8(11)13)12(17)19-14-9(15)5-6-10(14)16/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTKNGFYIQSHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate typically involves the esterification of 3-bromo-2-methoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.

Reaction Conditions:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Atmosphere: Inert (e.g., nitrogen or argon)

    Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions precisely, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate: undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and N-hydroxysuccinimide.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Ester Hydrolysis: 3-bromo-2-methoxybenzoic acid and N-hydroxysuccinimide.

    Oxidation: 3-bromo-2-hydroxybenzoic acid or 3-bromo-2-carboxybenzoic acid.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate: is widely used in scientific research due to its reactivity and functional versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules, such as proteins and peptides, through esterification or amidation reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The compound exerts its effects primarily through its reactive ester group, which can form covalent bonds with nucleophiles This reactivity is harnessed in biochemical applications to modify proteins or other biomolecules

Comparison with Similar Compounds

List of Similar Compounds

  • N-hydroxysuccinimide ester of 4-nitrobenzoic acid
  • N-hydroxysuccinimide ester of 3,4-dimethoxybenzoic acid
  • 3-bromo-2-hydroxybenzoic acid
  • 3-bromo-2-carboxybenzoic acid

2,5-Dioxopyrrolidin-1-yl 3-bromo-2-methoxybenzoate , covering its synthesis, reactions, applications, and comparisons with similar compounds

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